molecular formula C16H16O2 B7962706 Methyl 2-(3,5-dimethylphenyl)benzoate

Methyl 2-(3,5-dimethylphenyl)benzoate

Cat. No. B7962706
M. Wt: 240.30 g/mol
InChI Key: XNPYPAIVLXZZDY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethylphenyl)benzoate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Bond Interactions : Studies have investigated the molecular structures of compounds similar to Methyl 2-(3,5-dimethylphenyl)benzoate. For example, research on compounds like methyl 2-(methylthio)benzoate showed interactions such as S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contact, which are significant for understanding bond interactions and molecular geometry (Kucsman et al., 1984).

  • Synthesis of New Chemical Entities : Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer, has been synthesized in processes involving similar compounds. This highlights the role of such methyl benzoates in pharmaceutical synthesis (Kucerovy et al., 1997).

  • Polymer Synthesis and Characterization : Research into the synthesis and characterization of polymers using 3,5-dimethylphenyl methacrylate, a compound structurally related to this compound, has been conducted. These studies contribute to the development of new materials with specific properties (Vijayanand et al., 2002).

  • Corrosion Inhibition Studies : A compound containing methyl substituted phenyl, similar to this compound, has been investigated as a corrosion inhibitor for steel. Such studies demonstrate the potential of these compounds in industrial applications (Kıcır et al., 2016).

  • Cosmetic Applications : The compound has potential applications in cosmetics, as seen in studies involving preservatives in cosmetics. Its derivatives may function in stabilizing cosmetic formulations (Wu et al., 2008).

  • Medical Research : this compound and related compounds have been used in synthesizing new molecules with potential medical applications, such as in treating seizures and other neurological conditions (Robertson et al., 1987).

  • Environmental and Biological Studies : Derivatives of this compound have been studied for their role in environmental and biological processes, such as in the anaerobic degradation of cresols by denitrifying bacteria (Rudolphi et al., 2004).

  • Material Science and Engineering : The compound's derivatives have been used in the synthesis of hyperbranched aromatic polyamide, indicating its importance in material science and engineering (Yang et al., 1999).

  • Chemical Synthesis and Analysis : this compound and related compounds have been utilized in various chemical synthesis and analytical studies, demonstrating their versatility in the chemical domain (Arrousse et al., 2021).

properties

IUPAC Name

methyl 2-(3,5-dimethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-13(9-11)14-6-4-5-7-15(14)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPYPAIVLXZZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.